
Avanbulin
概述
科学研究应用
阿凡布林具有广泛的科学研究应用,包括:
化学: 阿凡布林用作工具化合物来研究微管动力学和微管不稳定化的影响。
生物学: 它用于细胞生物学研究,以研究微管在细胞分裂、运动和细胞内运输中的作用。
医学: 阿凡布林在临床前研究中显示出有希望的抗肿瘤活性,并且正在研究其在癌症治疗中的潜在用途,特别是针对胶质母细胞瘤和淋巴瘤
作用机制
阿凡布林通过与微管蛋白的秋水仙碱位点结合来发挥作用,从而抑制微管组装。这种微管动力学的破坏导致有丝分裂阻滞和纺锤体组装检查点的激活,最终导致肿瘤细胞死亡。 此外,阿凡布林通过减少肿瘤微血管影响肿瘤微环境 .
生化分析
Biochemical Properties
Avanbulin interacts with microtubules, major components of the cellular cytoskeleton involved in mitosis, cell motility, intracellular protein, and organelle transport . It destabilizes microtubules, leading to tumor cell death .
Cellular Effects
This compound has shown potent in vitro anti-lymphoma activity, mainly cytotoxic with potent and rapid apoptosis induction . It influences cell function by modulating the spindle assembly checkpoint, thereby promoting tumor cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the colchicine site of tubulin . This unique binding differentiates it from other MTAs and leads to the destabilization of microtubules .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown high anti-proliferative activity with a median IC50 = 11nM . Apoptosis induction was observed within 24h of drug exposure in some cell lines, confirming the high activity of this compound .
Dosage Effects in Animal Models
Its prodrug, Listhis compound, has shown early signs of clinical activity, especially in tumors with high EB1 expression .
Metabolic Pathways
As a microtubule-targeting agent, it is likely to interact with enzymes involved in tubulin polymerization .
Transport and Distribution
As a small molecule, it is likely to diffuse freely across cell membranes .
Subcellular Localization
This compound, as a microtubule-targeting agent, is expected to localize to the cytoplasm where microtubules are present . Its effects on activity or function would be related to its ability to bind to tubulin and disrupt microtubule dynamics .
准备方法
合成路线和反应条件
阿凡布林的合成涉及其前药利沙凡布林 (BAL101553) 的制备,然后在体内转化为阿凡布林。合成路线通常包括以下步骤:
核心结构的形成: 阿凡布林的核心结构通过一系列有机反应合成,包括缩合和环化反应。
功能化: 然后将核心结构用各种取代基进行功能化,以增强其对微管蛋白秋水仙碱位点的结合亲和力和特异性。
工业生产方法
阿凡布林的工业生产涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。该过程包括:
间歇合成: 使用自动化反应器合成大量阿凡布林,以控制温度、压力和 pH 等反应参数。
化学反应分析
反应类型
阿凡布林会经历各种化学反应,包括:
氧化: 阿凡布林可以在特定条件下被氧化形成氧化衍生物。
还原: 还原反应可用于修饰阿凡布林上的官能团。
常用试剂和条件
氧化: 可以在受控条件下使用过氧化氢或高锰酸钾等常用氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
主要产品
相似化合物的比较
类似化合物
秋水仙碱: 一种众所周知的微管解聚剂,与阿凡布林结合在相同的位点。
紫杉醇: 一种微管稳定剂,与微管蛋白上的不同位点结合。
长春碱: 另一种具有不同结合位点的微管解聚剂.
阿凡布林的独特性
阿凡布林的独特性在于其与微管蛋白秋水仙碱位点的独特结合,导致独特的微管表型。这种独特的结合使阿凡布林能够在对其他微管靶向药物有抵抗力的肿瘤细胞中有效。 此外,阿凡布林在胶质母细胞瘤和淋巴瘤的临床前模型中显示出显著的抗肿瘤活性,使其成为进一步临床开发的有希望的候选药物 .
属性
IUPAC Name |
3-[[4-[1-[2-(4-aminophenyl)-2-oxoethyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]amino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O2/c21-10-3-11-23-19-18(25-29-26-19)20-24-15-4-1-2-5-16(15)27(20)12-17(28)13-6-8-14(22)9-7-13/h1-2,4-9H,3,11-12,22H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFOZQQVTWFMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)N)C4=NON=C4NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
798577-91-0 | |
| Record name | Avanbulin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0798577910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AVANBULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7KSX9YI58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














